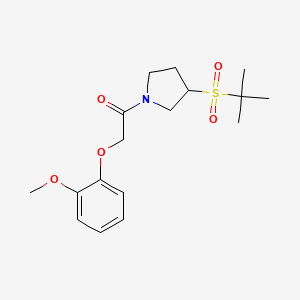
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biochemistry. This compound is also known as Boc-pyrrolidine-2-phenoxyacetone and is a derivative of pyrrolidine.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
The application of tert-butylsulfonyl and pyrrolidinyl moieties, as seen in compounds related to 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone, is prevalent in the field of chemical synthesis and catalysis. Such compounds play a crucial role in the development of new synthetic routes and catalytic processes, facilitating the production of complex molecules with high efficiency and selectivity. For instance, the synthesis of 3-hydroxy-1H-pyrrole through flash vacuum pyrolysis of tert-butylsulfonyl-containing compounds showcases the utility of these groups in generating reactive intermediates for further chemical transformations (Hill et al., 2009). Additionally, sulfonated Schiff base copper(II) complexes, incorporating tert-butylsulfonyl analogues, have been identified as efficient and selective catalysts in alcohol oxidation, highlighting their importance in catalytic applications (Hazra et al., 2015).
Polymer Chemistry
In the realm of polymer chemistry, derivatives of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone have contributed significantly to the development of new polymeric materials. These compounds are employed as monomers or initiators in polymerization reactions to create polymers with unique properties. For example, reactions of tert-butylsulfonyl-substituted compounds with trimethylaluminum have led to novel catalysts for "living" and "immortal" polymerization of epsilon-caprolactone, demonstrating the potential of these molecules in synthesizing polymers with controlled molecular weight and architecture (Hsueh et al., 2002).
Medicinal Chemistry
In medicinal chemistry, the structural features of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone and its analogues are explored for the design and synthesis of bioactive molecules. Compounds possessing tert-butylsulfonyl and pyrrolidinyl groups have been investigated for their pharmacological activities, leading to the development of potential therapeutic agents. The synthesis and antiestrogenic activity of related compounds provide insights into the application of these moieties in creating drugs with specific biological actions (Jones et al., 1979).
Materials Science
The versatility of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone derivatives extends to materials science, where they are utilized in the synthesis of advanced materials. These compounds serve as precursors or functional additives in the preparation of materials with desirable physical and chemical properties. The development of soluble, fluorescent poly(arylene ether)s and poly(arylene sulfone)s containing tert-butylsulfonyl and pyrrolidinyl segments exemplifies their application in creating materials with specific optical properties for potential use in electronic and photonic devices (Shaikh & Hay, 2002).
Propriétés
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-17(2,3)24(20,21)13-9-10-18(11-13)16(19)12-23-15-8-6-5-7-14(15)22-4/h5-8,13H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGMDMHOVHHLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethanol](/img/structure/B2470434.png)
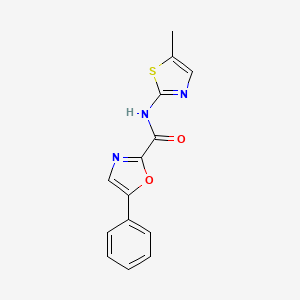


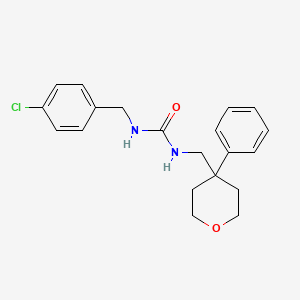
![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone](/img/structure/B2470445.png)
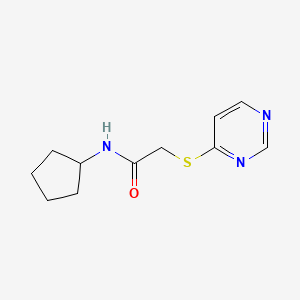
![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2470447.png)
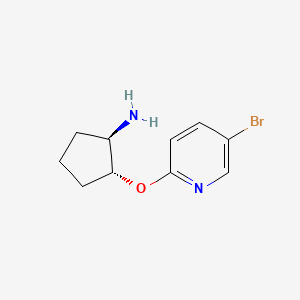
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)
![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)